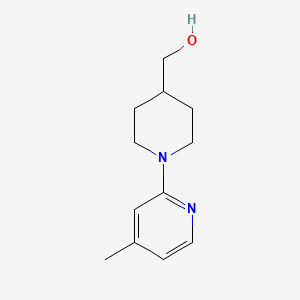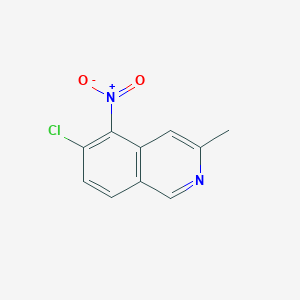
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde is a chemical compound with a pyridine ring substituted with a chlorine atom at the 5-position, a hydroxymethyl group at the 6-position, and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 6-(hydroxymethyl)-3-pyridinecarbaldehyde. The reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chlorine atom at the 5-position.
Another approach involves the oxidation of 5-chloro-6-(hydroxymethyl)pyridine using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: 5-Chloro-6-(carboxymethyl)-3-pyridinecarbaldehyde.
Reduction: 5-Chloro-6-(hydroxymethyl)-3-pyridinemethanol.
Substitution: 5-Methoxy-6-(hydroxymethyl)-3-pyridinecarbaldehyde.
科学的研究の応用
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
5-Chloro-6-(hydroxymethyl)pyridine: Lacks the aldehyde group at the 3-position.
6-(Hydroxymethyl)-3-pyridinecarbaldehyde: Lacks the chlorine atom at the 5-position.
5-Chloro-3-pyridinecarbaldehyde: Lacks the hydroxymethyl group at the 6-position.
Uniqueness
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde is unique due to the presence of all three functional groups (chlorine, hydroxymethyl, and aldehyde) on the pyridine ring
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-6-1-5(3-10)2-9-7(6)4-11/h1-3,11H,4H2 |
InChIキー |
IUJPCWGKHFMVQQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)CO)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-((3-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)quinoline](/img/structure/B8699310.png)










![tert-butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-indazole-1-carboxylate](/img/structure/B8699405.png)


